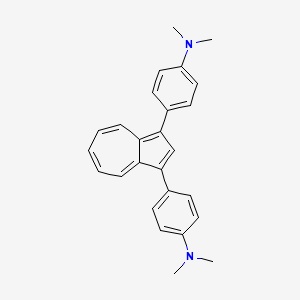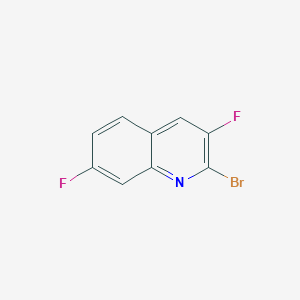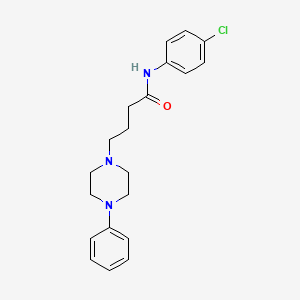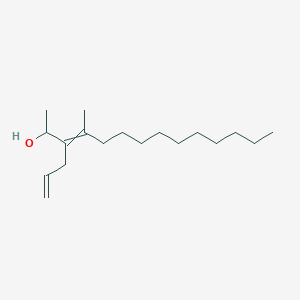![molecular formula C12H16Cl2O2 B14193530 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol CAS No. 917838-91-6](/img/structure/B14193530.png)
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol: is an organic compound characterized by the presence of two chlorine atoms, a phenol group, and an ether linkage to a 2,3-dimethylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol typically involves the reaction of 2,5-dichlorophenol with 2,3-dimethylbutan-2-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol group, resulting in the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and solvents that facilitate the reaction while minimizing side products is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the phenol group or the ether linkage.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Substituted phenolic compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of similar chlorinated phenols.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used as a starting material for the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the chlorine atoms and ether linkage may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Dichlorophenol: Lacks the ether linkage and the 2,3-dimethylbutan-2-yl group.
4-[(2,3-Dimethylbutan-2-yl)oxy]phenol: Lacks the chlorine atoms.
2,5-Dichloro-4-methoxyphenol: Contains a methoxy group instead of the 2,3-dimethylbutan-2-yl group.
Uniqueness: 2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is unique due to the combination of its chlorinated phenol structure and the bulky 2,3-dimethylbutan-2-yl ether group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
917838-91-6 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,5-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-11-6-8(13)10(15)5-9(11)14/h5-7,15H,1-4H3 |
InChI Key |
BJGJHAVGZZNTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)OC1=C(C=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
